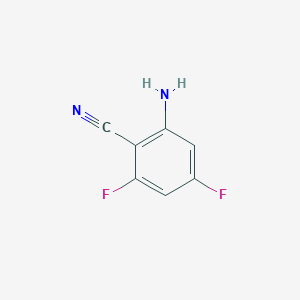

2-Amino-4,6-difluorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4,6-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUJKZOGZQXBJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579300 | |

| Record name | 2-Amino-4,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190011-84-8 | |

| Record name | 2-Amino-4,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4,6-difluorobenzonitrile

CAS Number: 190011-84-8

This technical guide provides a comprehensive overview of 2-Amino-4,6-difluorobenzonitrile, a fluorinated aromatic compound of significant interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and its emerging role as a key building block in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Core Molecular Data

This compound is a versatile synthetic intermediate. Its fundamental properties are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 190011-84-8 | [1] |

| Molecular Formula | C₇H₄F₂N₂ | [1] |

| Molecular Weight | 154.12 g/mol | [1] |

| Predicted Boiling Point | 277.3 ± 40.0 °C | |

| Predicted Density | 1.4 ± 0.1 g/cm³ | |

| Appearance | White to off-white crystalline solid |

Spectroscopic and Physicochemical Data

Detailed analytical data is crucial for the unambiguous identification and application of this compound in research and development.

| Parameter | Data |

| Melting Point | Data not available in searched results. |

| Solubility | Data not available in searched results. |

| ¹H NMR | Spectral data not available in searched results. |

| ¹³C NMR | Spectral data not available in searched results. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected for N-H (amine) and C≡N (nitrile) stretching vibrations.[2] |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z 154.[2] |

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic aromatic substitution of a fluorine atom in 2,4,6-trifluorobenzonitrile with ammonia.[3] While a detailed experimental protocol was not found in the searched literature, a general procedure can be outlined based on this established transformation.

Experimental Protocol: Synthesis from 2,4,6-Trifluorobenzonitrile

Objective: To synthesize this compound via amination of 2,4,6-trifluorobenzonitrile.

Materials:

-

2,4,6-Trifluorobenzonitrile

-

Ammonia (aqueous solution or gas)

-

A suitable organic solvent (e.g., Dioxane, THF, or DMSO)

-

Reaction vessel (e.g., sealed tube or autoclave for reactions above atmospheric pressure)

-

Standard work-up and purification reagents and equipment (e.g., water, organic extraction solvent, drying agent, rotary evaporator, chromatography supplies)

Procedure (General Outline):

-

In a suitable reaction vessel, dissolve 2,4,6-trifluorobenzonitrile in an appropriate organic solvent.

-

Introduce ammonia into the reaction mixture. This can be done by adding a concentrated aqueous solution of ammonia or by bubbling ammonia gas through the solution. The reaction may require elevated temperatures and pressures to proceed efficiently.

-

The reaction mixture is stirred at the chosen temperature for a time sufficient to ensure complete conversion of the starting material, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is isolated through standard work-up procedures, which may include quenching the reaction with water, extracting the product into an organic solvent, washing the organic layer to remove impurities, drying over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and removing the solvent under reduced pressure.

-

The crude product can be purified by techniques such as recrystallization or column chromatography to yield pure this compound.

Reaction Workflow:

Synthesis of this compound.

Applications in Drug Discovery and Development

Fluorinated organic molecules are of paramount importance in medicinal chemistry due to their ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound, with its strategic placement of fluorine atoms and reactive amino and nitrile functionalities, is an attractive building block for the synthesis of complex heterocyclic compounds with therapeutic potential.

While specific drugs synthesized directly from this compound were not identified in the searched literature, analogous aminobenzonitrile derivatives are extensively used in the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK) signaling pathways. These pathways are critical regulators of cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of many cancers and inflammatory diseases.

Role as a Precursor for Kinase Inhibitors

The chemical structure of this compound makes it an ideal precursor for constructing the core scaffolds of various kinase inhibitors. The amino group can be readily functionalized, and the nitrile group can participate in cyclization reactions to form heterocyclic systems, such as quinazolines and pyrimidines, which are common cores of many approved kinase inhibitors.

Hypothetical Synthetic Application Workflow:

Synthetic utility in kinase inhibitor development.

The JAK-STAT Signaling Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors.[4][5] Its aberrant activation is implicated in various malignancies and autoimmune disorders. The development of JAK inhibitors is a major focus in modern drug discovery.

Simplified JAK-STAT Signaling Pathway:

Overview of the JAK-STAT signaling cascade.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique electronic properties conferred by the fluorine atoms, combined with the synthetic handles of the amino and nitrile groups, make it a promising starting material for the development of novel therapeutics, including potent and selective kinase inhibitors. Further research into its reactivity and the development of detailed synthetic protocols will undoubtedly expand its utility in the creation of complex and biologically active molecules.

References

- 1. This compound | C7H4F2N2 | CID 15907548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the Synthesis of this compound: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Amino-4,6-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-difluorobenzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its structural features, including an amino group, a nitrile functionality, and a difluorinated benzene ring, make it a versatile building block for the synthesis of a diverse range of complex molecules. The strategic incorporation of fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known physical and spectroscopic properties of this compound, along with a general synthetic protocol.

Core Physical Properties

A summary of the key physical properties of this compound is presented below. While experimental data for some properties are limited, computed values from reliable sources are included to provide a comprehensive profile.

| Property | Value | Source |

| Molecular Weight | 154.12 g/mol | [1] |

| Appearance | White to off-white solid (inferred from isomers) | |

| Melting Point | 104 - 108 °C | [2] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available for specific solvents. Expected to be soluble in polar aprotic solvents like DMSO and DMF, and polar protic solvents such as ethanol and methanol, potentially requiring gentle heating. | [3] |

| Topological Polar Surface Area | 49.8 Ų | [1] |

| XLogP3 | 1.7 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following data has been reported:

| Spectroscopy | Data |

| ¹H NMR | (DMSO-d₆): δ 7.05 (m, 1H), 6.80 (m, 1H), 6.60 (s, 2H)[2] |

| ¹³C NMR | Data not readily available in literature. |

| Infrared (IR) | 3450, 3350 (N-H stretch), 2225 (C≡N stretch), 1640, 1610, 1510, 1450, 1260, 1150, 850 cm⁻¹[2] |

| Mass Spectrometry | The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 154.[4] |

Experimental Protocols

General Synthesis of this compound

A common method for the synthesis of this compound involves the nucleophilic aromatic substitution of a fluorine atom in 2,4,6-trifluorobenzonitrile with ammonia.[5][6]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Materials and Equipment:

-

High-pressure, stirred-tank reactor with temperature and pressure control

-

Ammonia gas source or aqueous ammonia solution

-

2,4,6-Trifluorobenzonitrile

-

Solvent (e.g., a polar aprotic solvent like dioxane or DMF)

-

Distillation and crystallization equipment for purification

Procedure (General):

-

In a high-pressure reactor, dissolve 2,4,6-trifluorobenzonitrile in a suitable solvent.

-

Introduce ammonia (either as a gas or a concentrated aqueous solution) into the reactor.

-

The reaction mixture is typically heated under pressure. The specific temperature and pressure will depend on the solvent and the concentration of reactants.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or HPLC).

-

Upon completion, cool the reactor to room temperature and carefully vent any excess pressure.

-

The reaction mixture is then subjected to a standard work-up procedure, which may include quenching with water and extraction with an organic solvent.

-

The crude product is purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield pure this compound.

Note: This is a generalized protocol. The specific reaction conditions, such as temperature, pressure, reaction time, and purification method, should be optimized for each specific experimental setup.[5]

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the physical and spectroscopic characterization of a synthesized batch of this compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

References

- 1. This compound | C7H4F2N2 | CID 15907548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. On the Synthesis of this compound: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure of 2-Amino-4,6-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Amino-4,6-difluorobenzonitrile. This compound is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors. This document includes a summary of its physicochemical and spectroscopic properties, a detailed experimental protocol for its synthesis, and visualizations of its synthetic pathway and application in drug discovery.

Molecular Structure and Identification

This compound is an aromatic organic compound featuring a benzene ring substituted with an amino group, a cyano group, and two fluorine atoms. The strategic placement of these functional groups makes it a valuable intermediate in the synthesis of complex heterocyclic structures.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Chemical Formula | C₇H₄F₂N₂[1] |

| CAS Number | 190011-84-8[1] |

| Molecular Weight | 154.12 g/mol [1] |

| Canonical SMILES | C1=C(C=C(C(=C1N)C#N)F)F |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. The fluorine atoms significantly influence the molecule's electronics and lipophilicity, which can impart favorable pharmacokinetic properties to its derivatives.

| Property | Value | Source |

| Melting Point | 104-108 °C | [2] |

| Boiling Point | Not available | |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Spectroscopic Data (Predicted)

While a comprehensive set of publicly available, peer-reviewed experimental spectra for this compound is limited, the expected spectroscopic characteristics can be predicted based on the analysis of its functional groups and data from structurally similar compounds.

| Spectroscopy | Expected Peaks and Features |

| ¹H NMR | Aromatic protons are expected to show complex splitting patterns due to coupling with each other and with the fluorine atoms. The amino protons will likely appear as a broad singlet. A publication on a similar compound, 2-Amino-3,5-difluorobenzonitrile, provides a reference for the expected chemical shifts and multiplicities.[2] |

| ¹³C NMR | Seven distinct carbon signals are expected. The carbon of the nitrile group will be significantly downfield. The aromatic carbons will show splitting due to coupling with fluorine. |

| IR Spectroscopy | Characteristic peaks are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (a sharp peak around 2220-2260 cm⁻¹), and C-F stretching (in the 1000-1400 cm⁻¹ region).[2] |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 154.12. Common fragmentation patterns may include the loss of HCN and NH₂. |

Synthesis of this compound

Reaction Scheme

The synthesis of this compound can be achieved through the nucleophilic aromatic substitution of a fluorine atom in 2,4,6-trifluorobenzonitrile with ammonia.[3][4]

References

- 1. This compound | C7H4F2N2 | CID 15907548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. On the Synthesis of this compound: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 4. On the Synthesis of this compound: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandm ... - Journal of Chemical Research, Synopses (RSC Publishing) DOI:10.1039/A707205H [pubs.rsc.org]

spectroscopic data for 2-Amino-4,6-difluorobenzonitrile (¹H NMR, ¹³C NMR)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for 2-Amino-4,6-difluorobenzonitrile. Due to the absence of publicly available experimental spectra, this document presents predicted ¹H and ¹³C NMR data. The guide includes a comprehensive table of predicted chemical shifts, multiplicities, and coupling constants. Furthermore, a detailed, generalized experimental protocol for acquiring NMR spectra for this and similar compounds is provided. A structural diagram with atom numbering is included to facilitate the correlation of the spectroscopic data with the molecular structure. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this compound in drug development and other scientific endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for this compound. These predictions are based on computational models and should be confirmed by experimental data when available.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.55 | dd | J(H-F) = 12.5, J(H-H) = 2.5 |

| H-5 | 6.38 | dd | J(H-F) = 10.0, J(H-H) = 2.5 |

| NH₂ | 5.0 (broad s) | s | - |

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C-1 | 95.8 | d | J(C-F) ≈ 20 |

| C-2 | 152.5 | d | J(C-F) ≈ 10 |

| C-3 | 99.7 | d | J(C-F) ≈ 25 |

| C-4 | 163.1 | dd | J(C-F) ≈ 250, J(C-F) ≈ 15 |

| C-5 | 98.2 | d | J(C-F) ≈ 25 |

| C-6 | 160.7 | dd | J(C-F) ≈ 245, J(C-F) ≈ 15 |

| CN | 117.3 | s | - |

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for a solid organic compound such as this compound. Actual parameters may need to be optimized based on the specific instrument and sample.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar compounds. Other common solvents include chloroform-d (CDCl₃) and acetone-d₆.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). For spectra recorded in DMSO-d₆, the residual solvent peak can be used as a reference (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).

¹H NMR Spectroscopy Acquisition

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Spectroscopy Acquisition

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds (longer delays may be needed for quaternary carbons).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K.

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the atom numbering used for the assignment of the predicted NMR signals.

2-Amino-4,6-difluorobenzonitrile safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. The toxicological properties of 2-Amino-4,6-difluorobenzonitrile have not been fully investigated.[1] All handling and experimental procedures should be conducted with caution by trained personnel, adhering to established laboratory safety protocols.

Chemical Identification

This section provides key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 190011-84-8[1][2][3] |

| Molecular Formula | C₇H₄F₂N₂[2][4] |

| Molecular Weight | 154.12 g/mol [2][4] |

| Canonical SMILES | N#CC1=C(N)C=C(F)C=C1F[2] |

| InChI Key | NLUJKZOGZQXBJB-UHFFFAOYSA-N[2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are related to acute toxicity and irritation.

GHS Pictogram: GHS07 (Harmful/Irritant)[2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |

| Skin Sensitization | - | H317: May cause an allergic skin reaction[1] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] |

Note: There may be variations in classification between suppliers.

GHS Hazard and Precautionary Statement Flow

The following diagram illustrates the logical flow from hazard identification to the necessary precautionary actions.

Caption: Relationship between Hazard Statements and Precautionary Responses.

Physical and Chemical Properties

Limited experimental data is available for the physical and chemical properties of this compound. The following table includes available data and predicted values.

| Property | Value | Source |

| Physical State | Solid, Crystalline Solid | [5][6] |

| Boiling Point | 277.3 ± 40.0 °C | Predicted[5] |

| Density | 1.36 ± 0.1 g/cm³ | Predicted[5][6] |

| pKa | -0.22 ± 0.10 | Predicted[5][6] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. Safety data is typically derived from standardized assays (e.g., OECD guidelines) for acute toxicity, skin and eye irritation, and sensitization. However, one supplier explicitly states that the toxicological properties of this product have not been fully investigated or determined.[1]

Handling, Storage, and Emergency Procedures

Strict adherence to safety protocols is mandatory when handling this compound.

Safe Handling and Storage Workflow

The diagram below outlines the standard workflow for safely managing this compound in a laboratory setting.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. matrixscientific.com [matrixscientific.com]

- 4. This compound | C7H4F2N2 | CID 15907548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chine Benzonitrile, 2-amino-4,6-difluoro- (9CI) 190011-84-8 Fabricants, fournisseurs, usine - Clé [fr.keyingchemical.org]

- 6. Lachin Benzonitrile, 2-amino-4, 6-difluoro- (9CI) 190011-84-8 Manifaktirè, Founisè, Faktori - Keying [ht.keyingchemical.org]

An In-depth Technical Guide to the Solubility of 2-Amino-4,6-difluorobenzonitrile in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-4,6-difluorobenzonitrile, a key building block in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols for determining its solubility in common laboratory solvents. Furthermore, it includes visualizations of experimental workflows relevant to its application in drug discovery and development.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₂N₂ | PubChem[1] |

| Molecular Weight | 154.12 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | General chemical knowledge |

| XLogP3 | 1.7 | PubChem[1] |

The presence of an amino group suggests potential for hydrogen bonding with protic solvents, while the aromatic ring and fluorine atoms contribute to its lipophilic character. The nitrile group adds polarity to the molecule. This combination of functional groups indicates that the solubility will be highly dependent on the specific solvent used.

Solubility of this compound

As of the date of this guide, specific quantitative solubility data for this compound in common laboratory solvents is not widely published. Researchers are encouraged to determine the solubility experimentally. The following table provides a template for recording such data.

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Protic Polar | Water | 25 | Gravimetric/HPLC | ||

| Methanol | 25 | Gravimetric/HPLC | |||

| Ethanol | 25 | Gravimetric/HPLC | |||

| Isopropanol | 25 | Gravimetric/HPLC | |||

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 25 | Gravimetric/HPLC | ||

| Dimethylformamide (DMF) | 25 | Gravimetric/HPLC | |||

| Acetonitrile | 25 | Gravimetric/HPLC | |||

| Acetone | 25 | Gravimetric/HPLC | |||

| Aprotic Nonpolar | Ethyl Acetate | 25 | Gravimetric/HPLC | ||

| Dichloromethane (DCM) | 25 | Gravimetric/HPLC | |||

| Chloroform | 25 | Gravimetric/HPLC |

Experimental Protocols for Solubility Determination

The following protocols provide standardized methods for determining the solubility of this compound.

This method provides a rapid assessment of solubility.

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 0.5 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.

-

Visually inspect the solution to classify it as soluble, partially soluble, or insoluble.[2]

This method provides a quantitative measure of solubility by determining the mass of the dissolved solid.

Procedure:

-

Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Allow the undissolved solid to settle.

-

Carefully pipette a known volume of the clear supernatant into a pre-weighed, dry container.

-

Evaporate the solvent completely under reduced pressure or in a fume hood.

-

Weigh the container with the dried solute.

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.[3][4][5]

This method is highly accurate and suitable for a wide range of concentrations.

Procedure:

-

Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Immediately filter a portion of the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial.

-

Dilute a known volume of the filtered sample with a suitable solvent to a concentration within the linear range of a pre-established HPLC calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

Calculate the original solubility, accounting for the dilution factor.[6]

Visualizations

The following diagrams illustrate key experimental and synthetic workflows.

2-Aminobenzonitrile derivatives are valuable precursors for the synthesis of heterocyclic compounds, such as quinazolines, which are prevalent in many drug candidates. The following diagram illustrates a generalized synthetic pathway.

References

A Comprehensive Technical Guide to the Chemical Stability and Storage of 2-Amino-4,6-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical stability and recommended storage conditions for 2-Amino-4,6-difluorobenzonitrile, a key building block in pharmaceutical and materials science research. Due to the limited availability of direct stability studies on this specific compound, this document combines information from safety data sheets (SDS), data extrapolated from structurally similar molecules, and established principles of pharmaceutical stability testing to offer a comprehensive resource.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₂N₂ | PubChem |

| Molecular Weight | 154.12 g/mol | PubChem |

| Appearance | White to off-white solid (inferred from isomers) | BenchChem |

| Melting Point | 104 - 108 °C | BenchChem |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Recommended Storage and Handling

Proper storage is paramount to maintaining the integrity of this compound. The following recommendations are based on safety data sheets for the compound and its isomers.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions. Some related compounds specify storage at 3-5°C. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) in a tightly sealed container. | The amino group can be sensitive to oxidation by atmospheric oxygen. |

| Light | Store in a light-resistant container. | Aromatic amines and nitriles can be susceptible to photodegradation. |

| Environment | Keep in a dry, cool, and well-ventilated place. | To prevent hydrolysis from atmospheric moisture and to ensure a stable thermal environment. |

Chemical Stability Profile and Potential Degradation Pathways

Hydrolytic Degradation

The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. This is a common degradation pathway for benzonitrile derivatives. The reaction typically proceeds in two steps: first to a benzamide intermediate, and then to the corresponding benzoic acid.

Caption: Predicted hydrolytic degradation pathway of this compound.

Oxidative Degradation

The primary aromatic amine group is susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by the presence of metal ions and exposure to air and light.

Thermal Degradation

While the melting point is relatively high, prolonged exposure to elevated temperatures could lead to decomposition. The specific decomposition products are not documented but could involve complex reactions of the functional groups.

Photodegradation

Aromatic compounds, particularly those with amino and nitrile functionalities, can be sensitive to light. Exposure to UV or even visible light can initiate photochemical reactions, leading to degradation.

Incompatible Materials

To ensure the stability of this compound, contact with the following materials should be avoided:

-

Strong Oxidizing Agents: Can lead to rapid and potentially hazardous reactions with the amino group.

-

Strong Bases: Can catalyze the hydrolysis of the nitrile group.

-

Strong Acids: Can also promote nitrile hydrolysis and may react with the amino group.

Experimental Protocols for Stability Assessment

For researchers and drug development professionals, conducting forced degradation studies is crucial to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods. The following are generalized protocols based on ICH guidelines.

Forced Degradation Studies Workflow

Caption: General workflow for forced degradation studies.

Protocol for Hydrolytic Stability Testing

-

Preparation of Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of ~100 µg/mL. Incubate the solution at 60°C.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of ~100 µg/mL. Incubate the solution at 60°C.

-

Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of ~100 µg/mL. Incubate the solution at 60°C.

-

Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize the aliquots with an equivalent amount of base or acid, respectively, before analysis.

-

Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol for Photostability Testing (as per ICH Q1B)

-

Sample Preparation: Place a thin layer of the solid this compound in a chemically inert, transparent container. Prepare a control sample wrapped in aluminum foil to protect it from light.

-

Exposure: Place both the test and control samples in a photostability chamber.

-

Light Source: Expose the samples to a light source that produces a combination of visible and UV light.

-

Exposure Levels: The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[1]

-

Analysis: After exposure, compare the test sample to the control sample for any changes in physical appearance and for the formation of degradation products using a stability-indicating HPLC method.

Stability-Indicating Analytical Method (Proposed)

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique for monitoring the stability of this compound and separating it from its potential degradation products.

| Parameter | Proposed Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of Acetonitrile and a buffer (e.g., 20 mM phosphate buffer at pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | To be determined by UV scan (likely in the 220-300 nm range) |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

For the identification of unknown degradation products, liquid chromatography coupled with mass spectrometry (LC-MS/MS) would be the method of choice.

Signaling Pathways

Currently, there is no publicly available information in the scientific literature detailing specific signaling pathways in which this compound is directly involved. Its primary use is as a synthetic intermediate in the development of novel compounds which may then be investigated for their biological activities and interactions with signaling pathways.

Conclusion

This compound is a stable compound when stored under appropriate conditions. The primary potential for degradation comes from hydrolysis of the nitrile group, oxidation of the amino group, and photodecomposition. For researchers and developers, it is imperative to handle this compound in a controlled environment and to perform thorough stability studies using validated analytical methods to ensure its quality and integrity throughout its lifecycle in the research and development process. The protocols and information provided in this guide serve as a comprehensive starting point for these critical activities.

References

An In-depth Technical Guide to the Key Reactive Sites of 2-Amino-4,6-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,6-difluorobenzonitrile is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its trifunctional nature, possessing a nucleophilic amino group, an electrophilic nitrile moiety, and an electron-deficient difluorinated aromatic ring, offers a multitude of possibilities for chemical derivatization. This technical guide provides a comprehensive analysis of the key reactive sites of this compound, supported by experimental data, detailed protocols for key transformations, and visualizations of reaction pathways and electronic properties. The strategic manipulation of these reactive centers allows for the construction of a diverse array of complex molecules, including novel heterocyclic scaffolds for drug discovery.

Introduction

The incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. This compound serves as a valuable building block for introducing a difluorinated benzene ring alongside synthetically useful amino and nitrile functionalities. Understanding the relative reactivity of these functional groups is paramount for designing efficient and selective synthetic routes. This document outlines the reactivity at the three primary sites: the amino group, the nitrile group, and the aromatic ring.

Physicochemical and Spectroscopic Data

A foundational understanding of the starting material's properties is crucial for its effective application in synthesis.

| Property | Value |

| CAS Number | 161957-56-8 |

| Molecular Formula | C₇H₄F₂N₂ |

| Molecular Weight | 154.12 g/mol |

| Melting Point | 104 - 108 °C[1] |

| Appearance | White to off-white solid |

Spectroscopic Data:

| Spectrum | Key Features |

| ¹H NMR (DMSO-d₆) | δ 7.05 (m, 1H), 6.80 (m, 1H), 6.60 (s, 2H)[1] |

| ¹³C NMR | Data not consistently reported in publicly available literature. Expected signals for seven distinct carbon environments. |

| IR (cm⁻¹) | ~3450, 3350 (N-H stretching), ~2225 (C≡N stretching), ~1640, 1610, 1510 (aromatic C=C and N-H bending), ~1450, 1260, 1150, 850 (C-F and other fingerprint region vibrations)[1] |

| Mass Spectrometry | Expected molecular ion (M⁺) at m/z 154. |

Key Reactive Sites and Their Transformations

The reactivity of this compound is dictated by the interplay of its three key functional groups. The electron-withdrawing nature of the two fluorine atoms and the nitrile group significantly influences the nucleophilicity of the amino group and the electrophilicity of the aromatic ring.

The Amino Group: A Versatile Nucleophile

The primary amino group is a key site for nucleophilic reactions, allowing for the introduction of a wide variety of substituents and the formation of heterocyclic systems.

The amino group can be converted to a diazonium salt, which is a versatile intermediate. However, the synthesis of this compound via a Sandmeyer-type reaction on a related diazonium salt has been shown to be challenging, with a competing intramolecular cyclization and nucleophilic substitution of a fluorine atom by hydroxide being observed.[2][3][4] This highlights the delicate balance of reactivity in this system.

The amino group readily undergoes acylation and sulfonylation reactions with appropriate acylating or sulfonylating agents to form the corresponding amides and sulfonamides. These reactions are fundamental for protecting the amino group or for introducing specific functionalities.

A paramount application of 2-aminobenzonitriles is in the synthesis of quinazolines, a privileged scaffold in medicinal chemistry.[5] The reaction typically proceeds through an initial reaction at the amino group, followed by an intramolecular cyclization involving the nitrile group.

Experimental Protocol: Generalized Synthesis of Quinazolines

-

Reaction Setup: In a round-bottom flask, dissolve the 2-aminobenzonitrile (1.0 eq) in a suitable solvent (e.g., DMF, NMP).

-

Reagent Addition: Add the appropriate coupling partner, which can range from orthoesters, aldehydes, or other electrophiles, and a catalyst if required (e.g., an acid or a metal catalyst).

-

Reaction: Heat the mixture to the required temperature (often reflux) and monitor the reaction by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture and pour it into water or an ice-water mixture. The precipitated product is collected by filtration, washed, and purified by recrystallization or column chromatography.

Logical Workflow for Quinazoline Synthesis:

Caption: Generalized workflow for the synthesis of quinazolines.

The Nitrile Group: An Electrophilic Handle

The nitrile group is a valuable electrophilic site that can be transformed into other important functional groups. The electron-withdrawing fluorine atoms are expected to enhance the electrophilicity of the nitrile carbon.

The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This transformation is useful for introducing a carboxylic acid functionality for further derivatization, such as amide bond formation. A protocol for the hydrolysis of the isomeric 4-Amino-3,5-difluorobenzonitrile provides a representative example.[1]

Experimental Protocol: Hydrolysis of the Nitrile Group (Adapted from an Isomer) [1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a 1 M aqueous solution of sodium hydroxide.

-

Reaction: Heat the mixture to reflux and maintain for 24 hours.

-

Work-up: Cool the reaction mixture to room temperature. Carefully add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 1. The product will precipitate out of solution.

-

Purification: Collect the solid precipitate by filtration. The crude product can be further purified by recrystallization.

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a route to the corresponding benzylamine derivative.

Grignard reagents and other organometallic nucleophiles can add to the nitrile carbon to form, after hydrolysis of the intermediate imine, a ketone. This allows for the formation of a new carbon-carbon bond.

Reaction Pathway for Nitrile Transformations:

Caption: Key reactions of the nitrile group.

The Aromatic Ring: A Platform for Substitution

The difluorinated benzene ring presents opportunities for both electrophilic and nucleophilic aromatic substitution, allowing for the introduction of additional substituents or the formation of new carbon-carbon and carbon-heteroatom bonds.

The amino group is a strong activating group and is ortho-, para-directing. The fluorine atoms are deactivating but also ortho-, para-directing. The combined effect of these substituents will direct incoming electrophiles. The positions ortho and para to the amino group are C3 and C5. The C5 position is also meta to both fluorine atoms, making it the most likely site for electrophilic attack due to the strong directing effect of the amino group.

Directing Effects in Electrophilic Aromatic Substitution:

Caption: Influence of substituents on electrophilic aromatic substitution.

The electron-withdrawing nitrile group and fluorine atoms activate the aromatic ring towards nucleophilic attack. The fluorine atoms themselves can act as leaving groups in SNAr reactions. The synthesis of this compound from 2,4,6-trifluorobenzonitrile and ammonia is a prime example of this reactivity, where an amino group displaces a fluorine atom.[2][3][4] This suggests that the remaining fluorine atoms at positions 4 and 6 could potentially be displaced by strong nucleophiles under appropriate conditions.

While not having a typical halide handle for cross-coupling, the amino group can be converted to a more suitable leaving group (e.g., triflate) to enable reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. Alternatively, direct C-H activation could be explored for coupling reactions.

Conclusion

This compound is a highly functionalized and synthetically valuable molecule. Its key reactive sites—the amino group, the nitrile group, and the aromatic ring—each offer distinct opportunities for chemical modification. The interplay of the electronic effects of the substituents governs the reactivity and regioselectivity of these transformations. A thorough understanding of these reactive sites, as outlined in this guide, will empower researchers in the rational design and synthesis of novel compounds for applications in drug discovery and materials science. Further exploration of the reaction conditions for this specific molecule is warranted to fully exploit its synthetic potential.

References

- 1. Quinazoline synthesis [organic-chemistry.org]

- 2. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]

- 3. US4406841A - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]

- 4. US5502235A - Solventless process for making 2,6 difluorobenzonitrile - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

The Pivotal Role of Fluorine in Modulating the Reactivity of 2-Amino-4,6-difluorobenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's reactivity, conformation, and metabolic stability. This guide delves into the specific role of the two fluorine atoms in 2-Amino-4,6-difluorobenzonitrile, a versatile building block in the synthesis of pharmaceuticals, particularly kinase inhibitors. By examining its synthesis, spectroscopic properties, and reactivity in key chemical transformations, we aim to provide a comprehensive resource for researchers leveraging this valuable intermediate.

The Influence of Fluorine on the Benzonitrile Core

The presence of two fluorine atoms and an amino group on the benzonitrile ring system of this compound creates a unique electronic and reactivity profile. The fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I), which significantly influences the electron density of the aromatic ring and its substituents.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₇H₄F₂N₂ |

| Molecular Weight | 154.12 g/mol |

| CAS Number | 190011-84-8 |

| Appearance | Off-white solid |

| Melting Point | 104 - 108 °C |

Note: Some physical properties are based on data for isomeric or closely related compounds due to limited publicly available data for this compound.

Spectroscopic Characterization

The spectroscopic data of this compound provides crucial insights into its structure and the electronic environment shaped by the fluorine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The aromatic protons are expected to appear as multiplets, with their chemical shifts influenced by the electron-withdrawing fluorine atoms and the electron-donating amino group. The amino protons typically appear as a broad singlet. For the related isomer, 2-Amino-3,5-difluorobenzonitrile, the aromatic protons are predicted to be in the range of δ 6.60 - 7.00 ppm.[1]

¹³C NMR: The carbon atoms attached to the fluorine atoms will show characteristic splitting (C-F coupling). The electron-withdrawing nature of the fluorine and nitrile groups will cause a downfield shift for the carbons of the aromatic ring compared to unsubstituted benzonitrile.

¹⁹F NMR: This technique is particularly useful for characterizing fluorinated compounds. The fluorine atoms in this compound are expected to show a single resonance, with its chemical shift providing information about the electronic environment.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (Amine) | 3450, 3350 (two bands for primary amine) |

| C≡N stretch (Nitrile) | ~2225 (strong, sharp) |

| C-F stretch | 1260, 1150 |

| Aromatic C=C stretch | 1640, 1610, 1510 |

Data is based on typical ranges and data for isomeric compounds.[1]

Reactivity and the Role of Fluorine

The fluorine atoms play a dual role in the reactivity of this compound: they activate the aromatic ring towards nucleophilic attack and modulate the reactivity of the amino and nitrile groups.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the fluorine atoms, ortho and para to each other, significantly depletes the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). This is a key reaction for the derivatization of this molecule. The fluorine atom at the 4-position is particularly activated for displacement by a nucleophile due to the combined electron-withdrawing effects of the nitrile group and the fluorine at the 6-position.

Reactivity of the Amino and Nitrile Groups

The electron-withdrawing fluorine atoms decrease the nucleophilicity of the amino group. Conversely, they increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack, such as in hydrolysis or addition reactions.

Experimental Protocols

Detailed experimental protocols for this compound are scarce in publicly accessible literature. However, based on established procedures for analogous compounds, the following generalized protocols can be adapted.

Synthesis of this compound

A common route to synthesize this compound is through the reaction of 2,4,6-trifluorobenzonitrile with ammonia.[1]

Materials:

-

2,4,6-Trifluorobenzonitrile

-

Aqueous ammonia or ammonia gas

-

A suitable solvent (e.g., ethanol, DMSO)

-

High-pressure reactor (if using ammonia gas)

Procedure:

-

In a high-pressure reactor, dissolve 2,4,6-trifluorobenzonitrile in a suitable solvent.

-

Introduce ammonia (either as a concentrated aqueous solution or as a gas) in excess.

-

Heat the reaction mixture under pressure. The reaction temperature and pressure will need to be optimized, but temperatures in the range of 100-150 °C are typical for such aromatic substitutions.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, cool the reactor and carefully vent any excess pressure.

-

The product can be isolated by removing the solvent under reduced pressure and purified by recrystallization or column chromatography.

General Protocol for Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the substitution of the fluorine atom at the 4-position.

Materials:

-

This compound

-

Nucleophile (e.g., an amine, alcohol, or thiol)

-

A suitable base (e.g., K₂CO₃, Et₃N)

-

A polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

-

To a solution of this compound in a polar aprotic solvent, add the nucleophile and a base.

-

Heat the reaction mixture. The temperature will depend on the nucleophilicity of the attacking species and may range from room temperature to reflux.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, the reaction mixture is typically poured into water to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

This compound is a valuable precursor for the synthesis of quinazoline-based kinase inhibitors, which are a critical class of anti-cancer drugs. The amino and nitrile groups are key functionalities for the construction of the quinazoline core.

Conclusion

The fluorine atoms in this compound are not mere spectators; they are active participants that profoundly shape the molecule's electronic landscape and chemical reactivity. Their strong inductive electron withdrawal activates the aromatic ring for nucleophilic substitution, a critical transformation for building molecular complexity. Concurrently, they modulate the reactivity of the inherent amino and nitrile functional groups. This intricate interplay of electronic effects makes this compound a highly valuable and versatile building block for the synthesis of complex, biologically active molecules, particularly in the realm of targeted cancer therapies. A thorough understanding of the principles outlined in this guide will empower researchers to effectively utilize this important synthetic intermediate in their drug discovery and development endeavors.

References

commercial suppliers of high-purity 2-Amino-4,6-difluorobenzonitrile

An In-depth Technical Guide to Commercial High-Purity 2-Amino-4,6-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and pharmaceutical research. It details commercial supplier specifications, a representative synthetic pathway based on published literature, and the analytical methodologies crucial for quality control and lot-to-lot consistency.

Commercial Supplier Specifications

Sourcing high-purity this compound is critical for reproducible research and development. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with structural confirmation provided by Nuclear Magnetic Resonance (NMR) spectroscopy. The table below summarizes typical specifications available from commercial suppliers.

| Parameter | Typical Specification | Notes |

| CAS Number | 161957-56-8 | The unique identifier for this specific chemical structure. |

| Molecular Formula | C₇H₄F₂N₂ | - |

| Molecular Weight | 154.12 g/mol | - |

| Purity | ≥97%, with many suppliers offering ≥98% or ≥99% grades. | Purity is the most critical parameter and should be verified by the supplier's Certificate of Analysis (CoA). |

| Appearance | Off-white to light brown crystalline powder or solid. | Visual inspection is the first quality check. |

| Melting Point | 104 - 108 °C[1] | A narrow melting point range often indicates high purity. |

| Solubility | Soluble in DMSO, Methanol, and other organic solvents. | Important for reaction setup and analytical sample preparation. |

| Storage Conditions | Store at 2-8°C in a dry, dark place under an inert atmosphere.[2] | Proper storage is essential to prevent degradation. |

Synthesis Pathway and Protocol

While the exact, scaled-up synthesis and purification protocols used by commercial suppliers are proprietary, the scientific literature outlines viable routes for obtaining this compound. A common and effective method is the nucleophilic aromatic substitution of 2,4,6-trifluorobenzonitrile with ammonia.[3][4]

Caption: Reaction scheme for the synthesis of this compound.

General Experimental Protocol (Literature-Based)

This protocol is a representative example and is not sourced from a specific commercial supplier.

-

Reaction Setup: In a pressure-rated reaction vessel, dissolve 2,4,6-trifluorobenzonitrile (1.0 eq) in a suitable solvent such as dioxane or dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add an excess of an ammonia source, such as an aqueous or methanolic solution of ammonia (e.g., 3-5 eq), to the vessel.

-

Reaction Conditions: Seal the vessel and heat the mixture to a temperature typically ranging from 80°C to 120°C. Monitor the reaction progress by a suitable chromatographic technique (TLC or LC-MS) until the starting material is consumed.

-

Workup: After cooling to room temperature, quench the reaction mixture with water. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield high-purity this compound.

Quality Control and Analytical Methods

A robust analytical workflow is essential to confirm the identity, purity, and quality of this compound. This involves a combination of chromatographic and spectroscopic techniques.

Caption: A typical quality control workflow for producing a high-purity chemical.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the primary technique for quantifying the purity of this compound and detecting any related impurities.[5] A reverse-phase method is generally suitable.

-

Instrumentation: A standard HPLC system with a UV detector, column oven, and autosampler.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

-

Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.22 or 0.45 µm syringe filter before injection.[5]

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

-

Analysis: Purity is determined by calculating the area percent of the main product peak relative to the total area of all observed peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for unambiguously confirming the chemical structure of this compound and identifying isomers or structural impurities.[6][7]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[7]

-

¹H NMR: The proton NMR spectrum provides information on the aromatic protons. For this compound, one would expect signals corresponding to the two aromatic protons and the amino (-NH₂) protons.[1] The coupling patterns between the protons and the adjacent fluorine atoms (H-F coupling) are characteristic.

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule. The carbon signals will exhibit splitting due to coupling with attached fluorine atoms (C-F coupling), which is highly diagnostic.

-

¹⁹F NMR: Fluorine NMR is a powerful tool for fluorinated compounds.[7] It will show signals for the two non-equivalent fluorine atoms at positions 4 and 6, confirming their presence and chemical environment.

References

- 1. benchchem.com [benchchem.com]

- 2. 1279865-14-3|2-Amino-4-bromo-6-fluorobenzonitrile|BLD Pharm [bldpharm.com]

- 3. On the Synthesis of this compound: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandm ... - Journal of Chemical Research, Synopses (RSC Publishing) DOI:10.1039/A707205H [pubs.rsc.org]

- 4. On the Synthesis of this compound: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 2-Amino-4,6-difluorobenzonitrile from 2,4,6-trifluorobenzonitrile: An Application Note and Detailed Protocol

Introduction

2-Amino-4,6-difluorobenzonitrile is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its strategic placement of amino and fluoro groups on the benzonitrile scaffold makes it a crucial building block for creating complex molecular architectures with enhanced biological activity and metabolic stability. This application note provides a detailed protocol for the synthesis of this compound from the readily available starting material, 2,4,6-trifluorobenzonitrile. The described method is based on a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry.

The synthesis proceeds via the selective displacement of a fluorine atom by an amino group. This reaction is highly regioselective due to the electronic activation provided by the electron-withdrawing nitrile group and the remaining fluorine atoms on the aromatic ring. This document outlines the optimized reaction conditions, a step-by-step experimental procedure, and purification techniques to obtain the desired product in high yield and purity.

Reaction Principle and Mechanism

The core of this synthesis is a nucleophilic aromatic substitution reaction.[1] In this process, the electron-rich ammonia (or its equivalent) acts as a nucleophile, attacking the electron-deficient aromatic ring of 2,4,6-trifluorobenzonitrile. The presence of the strongly electron-withdrawing nitrile group (-CN) and two additional fluorine atoms activates the ring towards nucleophilic attack.

The reaction proceeds through a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. In the second step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored, yielding the final product, this compound. The ortho and para positions to the nitrile group are the most activated sites for nucleophilic attack.

Experimental Protocol

This protocol details the synthesis of this compound from 2,4,6-trifluorobenzonitrile using aqueous ammonia.

Materials:

-

2,4,6-Trifluorobenzonitrile (≥98%)

-

Aqueous ammonia (28-30%)

-

Dichloromethane (DCM, ACS grade)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography, 230-400 mesh)

-

Hexanes (ACS grade)

-

Ethyl acetate (ACS grade)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Thin-layer chromatography (TLC) plates (silica gel coated) and developing chamber

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4,6-trifluorobenzonitrile (1.57 g, 10 mmol) in 20 mL of a suitable organic solvent (e.g., dioxane, THF, or DMSO).

-

Addition of Ammonia: To the stirred solution, add aqueous ammonia (28-30%, 15 mL, approximately 235 mmol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progression.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of water and 50 mL of dichloromethane. Shake the funnel vigorously and allow the layers to separate.

-

Extraction: Extract the aqueous layer with two additional 25 mL portions of dichloromethane.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

The crude this compound can be purified by column chromatography on silica gel.

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexanes.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). Collect the fractions and monitor them by TLC.

-

Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield this compound as a solid.

Data Presentation

| Parameter | Value |

| Reactant | 2,4,6-Trifluorobenzonitrile |

| Reagent | Aqueous Ammonia (28-30%) |

| Solvent | Dioxane (or THF, DMSO) |

| Reaction Temperature | 80-90 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | 85-95% (after purification) |

| Product Appearance | Off-white to pale yellow solid |

| Melting Point | 104-108 °C |

Visualizations

Experimental Workflow

Caption: A schematic overview of the synthesis workflow.

Reaction Mechanism

Caption: The addition-elimination mechanism for the synthesis.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound from 2,4,6-trifluorobenzonitrile. The method is straightforward, high-yielding, and utilizes readily available reagents and standard laboratory techniques. This procedure is well-suited for researchers and professionals in the fields of medicinal chemistry and drug development who require access to this important synthetic intermediate. Careful monitoring of the reaction and proper purification techniques are key to obtaining the product in high purity.

References

Application Notes and Protocols for the Use of 2-Amino-4,6-difluorobenzonitrile in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-difluorobenzonitrile is a versatile fluorinated building block in organic synthesis, particularly for the construction of a variety of heterocyclic scaffolds. The presence of three reactive centers—the amino group, the nitrile moiety, and the activated aromatic ring—allows for diverse chemical transformations, leading to the formation of fused heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic structures, such as quinazolines and pyrimidines, utilizing this compound as a key starting material. The fluorinated nature of the resulting heterocycles is of particular interest in medicinal chemistry, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties.

Key Applications

The strategic placement of the amino and nitrile groups in an ortho orientation on the difluorinated benzene ring makes this compound an ideal precursor for cyclocondensation reactions. Key applications include the synthesis of:

-

Quinazolines: These bicyclic heterocycles are prevalent in numerous clinically used drugs for cancer and malaria treatment. The amino and nitrile functionalities can be elaborated to form the pyrimidine ring of the quinazoline core.

-

Pyrimidines: As integral components of nucleic acids, pyrimidine derivatives exhibit a broad spectrum of biological activities. This compound can serve as a synthon for the construction of substituted and fused pyrimidine rings.

-

Quinolines: Through transformations such as the Friedländer synthesis, this aminobenzonitrile can be utilized to construct the quinoline framework, a key scaffold in medicinal chemistry.

Experimental Protocols

Synthesis of 5,7-Difluoro-4-imino-3,4-dihydroquinazolin-2-amine

This protocol describes the synthesis of a substituted quinazoline via a cyclocondensation reaction.

Reaction Scheme:

Caption: Synthesis of a difluoro-imino-dihydroquinazoline.

Methodology:

-

To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add guanidine hydrochloride (1.2 eq).

-

Carefully add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5,7-Difluoro-4-imino-3,4-dihydroquinazolin-2-amine.

Quantitative Data:

| Product | Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield (%) |

| 5,7-Difluoro-4-imino-3,4-dihydroquinazolin-2-amine | This compound | Guanidine HCl, NaH | DMF | 80-100 °C | 4-6 h | 65-75 |

Synthesis of 5,7-Difluoropyrimidin-4-amine

This protocol outlines the synthesis of a substituted pyrimidine through a cyclization reaction with formamide.

Reaction Scheme:

Caption: Synthesis of a difluoropyrimidin-4-amine.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser, place this compound (1.0 eq).

-

Add an excess of formamide.

-

Heat the reaction mixture to reflux (typically 180-210 °C).

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

-

If a precipitate forms, collect it by filtration and wash with a cold solvent like water or ethanol.

-

If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation.

-

Collect the solid product by filtration, wash with water, and dry under vacuum to yield 5,7-Difluoropyrimidin-4-amine.

Quantitative Data:

| Product | Starting Material | Reagent | Temperature | Reaction Time | Yield (%) |

| 5,7-Difluoropyrimidin-4-amine | This compound | Formamide | 180-210 °C | 8-12 h | 70-80 |

Friedländer-Type Synthesis of 6,8-Difluoroquinolines

This protocol describes a potential pathway for the synthesis of difluoro-substituted quinolines. The Friedländer synthesis typically involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While this compound does not possess a carbonyl group, it can potentially be converted in situ or participate in a modified Friedländer reaction.

Conceptual Workflow:

Caption: Conceptual workflow for Friedländer-type quinoline synthesis.

General Considerations for Methodology Development:

-

In Situ Carbonyl Formation: Investigate conditions for the partial hydrolysis or reduction of the nitrile group of this compound to the corresponding aldehyde or a ketone precursor. This could involve the use of reagents like DIBAL-H for reduction or controlled acid/base hydrolysis.

-

Reaction with α-Methylene Compounds: Once the carbonyl functionality is generated, the subsequent cyclocondensation with a suitable ketone or aldehyde (e.g., acetone, ethyl acetoacetate) can be promoted by either acid or base catalysis.

-

Catalyst Screening: A range of catalysts, from protic acids (e.g., p-toluenesulfonic acid) to Lewis acids (e.g., AlCl₃) or bases (e.g., NaOH, KOH), should be screened to optimize the cyclization step.

-

Reaction Conditions: Temperature and solvent will be critical parameters to optimize for both the in situ carbonyl formation and the subsequent cyclocondensation to maximize the yield of the desired 6,8-difluoroquinoline product.

Note: As this is a conceptual pathway, specific quantitative data is not yet available and would require experimental validation.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of a range of fluorinated heterocyclic compounds. The protocols provided herein for the synthesis of quinazolines and pyrimidines offer robust methods for accessing these important scaffolds. Further exploration of reactions like the Friedländer synthesis holds promise for expanding the utility of this versatile building block in the development of novel chemical entities for pharmaceutical and materials science applications. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.

Application Notes and Protocols for the Synthesis of Quinazolines from 2-Amino-4,6-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction